

In-Depth Technical Guide to Noformicin for the Research Community

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Compound of Interest

Compound Name: *Noformicin*

Cat. No.: *B086930*

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Abstract

Noformicin is a naturally derived pyrrolidine carboxamide with demonstrated antiviral and enzyme-inhibitory activities. This document provides a comprehensive technical overview of **Noformicin**, including its chemical properties, biological activities, and details regarding its synthesis. Notably, **Noformicin** is not readily available from commercial chemical suppliers, and this guide provides synthesized information to aid researchers in its study, including a detailed (though currently unavailable in full text) synthesis protocol and postulated mechanisms of action.

Chemical and Physical Properties

Noformicin is characterized by a pyrrolidine ring structure with carboxamide and amidinoethyl functional groups. Its chemical properties are summarized in the table below.

Property	Value	Source
Molecular Formula	C ₈ H ₁₅ N ₅ O	PubChem
Molecular Weight	197.24 g/mol	PubChem
CAS Number	155-38-4	PubChem
IUPAC Name	(2S)-5-amino-N-(3-amino-3-aminopropyl)-3,4-dihydro-2H-pyrrole-2-carboxamide	PubChem
Synonyms	Noformycin, (+)-Noformicin, DL-Noformicin	PubChem

Commercial Availability

Extensive searches of major commercial chemical suppliers, including Sigma-Aldrich, Cayman Chemical, Tocris, Fisher Scientific, and VWR, did not yield any listings for **Noformicin**, indicating it is not readily available for purchase. One listing was found for "BOC Sciences" through a chemical directory; however, direct confirmation of its availability is recommended.^[1] For researchers interested in studying this compound, chemical synthesis is the most likely route of acquisition.

Synthesis of Noformicin

The original synthesis of **Noformicin** was reported by G. D. Diana in the Journal of Medicinal Chemistry in 1973.^{[2][3]} While the full experimental details from the original publication are not readily accessible online, the publication serves as the primary reference for its chemical synthesis. Researchers seeking to synthesize **Noformicin** should consult this publication.

Reference: Diana, G. D. A synthesis of noformycin. J. Med. Chem. 1973, 16 (7), 857-859.^[2]

Biological Activity

Noformicin has been shown to possess two primary biological activities: antiviral effects, particularly against rhinoviruses, and inhibition of inducible nitric oxide synthase (iNOS).

Antiviral Activity

Noformicin has been identified as an antiviral agent with activity against several viruses, including mumps virus, Newcastle disease virus, and influenza A and B viruses in murine models.[1] Its most cited antiviral application is against rhinoviruses, the primary cause of the common cold.

Inhibition of Inducible Nitric Oxide Synthase (iNOS)

Noformicin is also a known inhibitor of inducible nitric oxide synthase (iNOS). This enzyme is involved in the production of nitric oxide (NO), a signaling molecule with diverse physiological and pathological roles, including in the inflammatory response to viral infections.

Experimental Protocols

Detailed, specific experimental protocols for the use of **Noformicin** are not readily available in the public domain. However, based on its known activities, the following general protocols for antiviral and enzyme inhibition assays can be adapted for its study.

Antiviral Susceptibility Assay (General Protocol for Rhinovirus)

This protocol is a generalized procedure for determining the antiviral activity of a compound against rhinovirus and would require optimization for **Noformicin**.

- **Cell Culture:** H1-HeLa cells are seeded in 96-well plates and incubated to form a monolayer.
- **Virus Inoculation:** A known titer of rhinovirus (e.g., RV-14) is prepared, and serial dilutions of **Noformicin** are added to the virus inoculum.
- **Infection:** The cell monolayers are washed, and the virus-**Noformicin** mixtures are added to the wells.
- **Incubation:** The plates are incubated at 33°C to allow for viral replication.
- **Assessment of Cytopathic Effect (CPE):** After a set incubation period (e.g., 72 hours), the cells are observed microscopically for virus-induced CPE. The concentration of **Noformicin** that inhibits CPE by 50% (IC50) is determined.

- **Cell Viability Assay:** In parallel, a cell viability assay (e.g., neutral red uptake) is performed to assess the cytotoxicity of **Noformicin** at the tested concentrations.

iNOS Inhibition Assay (General Protocol)

This is a general protocol for measuring the inhibition of iNOS activity.

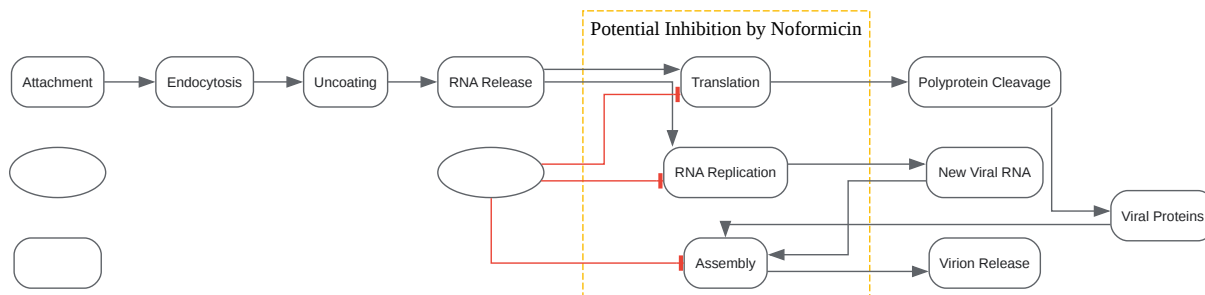
- **Cell Culture and Stimulation:** Macrophage cell lines (e.g., RAW 264.7) are cultured and stimulated with lipopolysaccharide (LPS) and interferon-gamma (IFN- γ) to induce iNOS expression.
- **Treatment:** The stimulated cells are treated with varying concentrations of **Noformicin**.
- **Nitrite Measurement:** After incubation, the concentration of nitrite (a stable oxidation product of NO) in the cell culture supernatant is measured using the Griess reagent.
- **Data Analysis:** The reduction in nitrite production in the presence of **Noformicin** is used to calculate the IC₅₀ for iNOS inhibition.

Signaling Pathways and Mechanism of Action

The precise molecular mechanisms and signaling pathways through which **Noformicin** exerts its antiviral effects have not been fully elucidated. However, based on its known activities, two potential, interconnected pathways can be proposed.

Proposed Antiviral Mechanism via Inhibition of Rhinovirus Replication

The primary antiviral mechanism of **Noformicin** against rhinoviruses is likely the inhibition of viral replication. The general lifecycle of a rhinovirus involves attachment to the host cell, entry via endocytosis, uncoating and release of the viral RNA genome, translation of viral polyprotein, replication of viral RNA, assembly of new virions, and release from the cell. **Noformicin** may interfere with one or more of these steps.

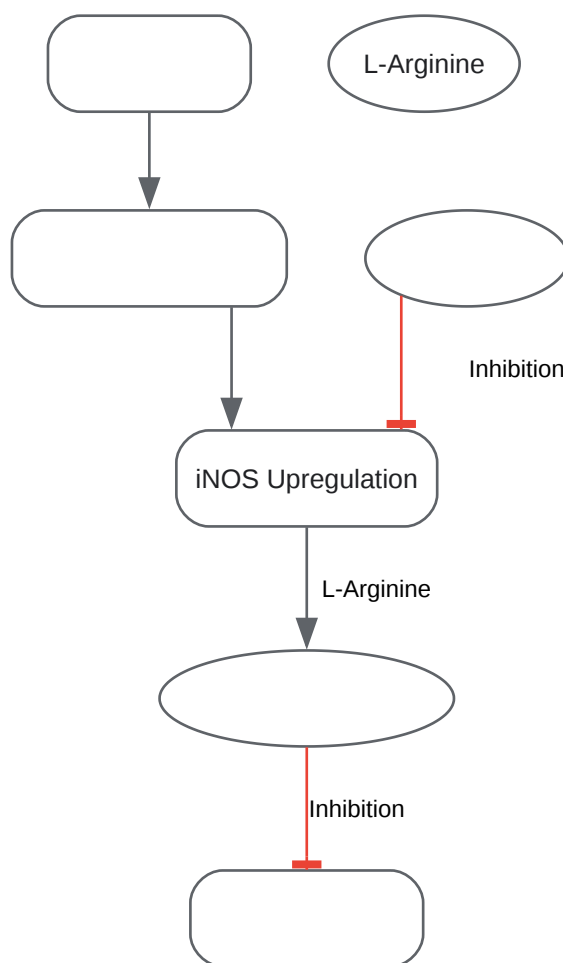


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*Hypothetical inhibition of rhinovirus replication by **Noformicin**.*

Proposed Mechanism of Action via iNOS Inhibition

Nitric oxide produced by iNOS can have both pro- and anti-viral effects depending on the virus and the host cell environment. In some viral infections, NO can inhibit viral replication by S-nitrosylating viral proteins, such as proteases, which are essential for the viral life cycle. By inhibiting iNOS, **Noformicin** would reduce NO production. The net effect on viral replication would depend on the specific role of NO in the context of a rhinovirus infection. It is plausible that by modulating the host's inflammatory response through iNOS inhibition, **Noformicin** could create a less favorable environment for viral propagation.



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*Proposed mechanism of **Noformicin** via inhibition of the iNOS pathway.*

Conclusion

Noformicin is a compound with intriguing antiviral and enzyme-inhibitory properties that warrants further investigation. The lack of commercial availability presents a significant hurdle for researchers. This guide consolidates the available technical information to facilitate future studies into its synthesis, biological activities, and mechanisms of action. The proposed signaling pathways provide a framework for designing experiments to elucidate its precise role in inhibiting viral replication and modulating the host immune response. Further research, including obtaining the full experimental details of its synthesis and conducting detailed mechanistic studies, is essential to fully understand and potentially exploit the therapeutic potential of **Noformicin**.

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References

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